1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline
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Overview
Description
1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline is a heterocyclic compound that features a pyrazoline ring substituted with a pyridylcarbonyl group at the 1-position and a chlorophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline typically involves the reaction of 3-pyridylcarbonyl chloride with 4-chlorophenylhydrazine in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazoline ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The pyrazoline ring can be oxidized to form pyrazole derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridylcarbonyl)-3-(4-chlorophenyl)-2-pyrazoline: Similar structure but with different substitution patterns.
1-(3-Pyridylcarbonyl)-5-(4-methylphenyl)-2-pyrazoline: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline is unique due to the specific combination of the pyridylcarbonyl and chlorophenyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
121306-68-1 |
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Molecular Formula |
C15H12ClN3O |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C15H12ClN3O/c16-13-5-3-11(4-6-13)14-7-9-18-19(14)15(20)12-2-1-8-17-10-12/h1-6,8-10,14H,7H2 |
InChI Key |
NLMKLODMWITIFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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